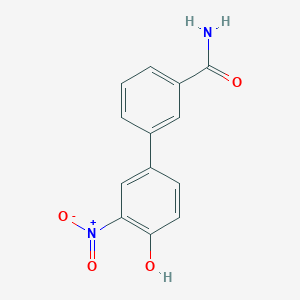
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol, 95% (4-MOMP-2NP-95%) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a highly stable compound, with a melting point of around 100°C and a boiling point of around 180°C. In addition, 4-MOMP-2NP-95% is highly soluble in water and has a low vapor pressure. It is also non-toxic and non-irritating to the skin.
Wissenschaftliche Forschungsanwendungen
4-MOMP-2NP-95% has a wide range of applications in scientific research. It has been used as a chemical reagent in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used in the synthesis of fluorescent probes and as a fluorescent marker for the detection of proteins.
Wirkmechanismus
The mechanism of action of 4-MOMP-2NP-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, and as a catalyst in the synthesis of organic compounds. It is also believed to interact with proteins and other molecules in the cell, and to interact with other compounds in the environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MOMP-2NP-95% are not fully understood. However, it has been found to have an inhibitory effect on some enzymes, and to interact with proteins and other molecules in the cell. In addition, it has been found to be non-toxic and non-irritating to the skin.
Vorteile Und Einschränkungen Für Laborexperimente
4-MOMP-2NP-95% has several advantages for use in laboratory experiments. It is highly stable, with a melting point of around 100°C and a boiling point of around 180°C. In addition, it is highly soluble in water and has a low vapor pressure. It is also non-toxic and non-irritating to the skin. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it may be difficult to obtain in large quantities. Additionally, the mechanism of action of 4-MOMP-2NP-95% is not fully understood, so it is important to use caution when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research related to 4-MOMP-2NP-95%. These include further research into the biochemical and physiological effects of the compound, as well as the development of new and improved synthesis methods. Additionally, further research is needed to better understand the mechanism of action of 4-MOMP-2NP-95%, as well as its potential applications in the synthesis of organic compounds and pharmaceuticals. Finally, further research is needed to develop more efficient and cost-effective methods for the production of 4-MOMP-2NP-95%.
Synthesemethoden
4-MOMP-2NP-95% is synthesized using a two-step process. The first step involves the reaction of 4-methoxy-3-methylphenol (MMP) with nitrobenzene in the presence of a strong base, such as potassium carbonate, to form the nitrophenol intermediate. The second step involves the reaction of the nitrophenol intermediate with an excess of nitrobenzene to form the final product, 4-MOMP-2NP-95%.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-7-10(4-6-14(9)19-2)11-3-5-13(16)12(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSAALLGFGNSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686266 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-2-nitrophenol | |
CAS RN |
1261974-29-1 |
Source


|
| Record name | 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














